3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate
Brand Name: Vulcanchem
CAS No.: 637751-26-9
VCID: VC4366792
InChI: InChI=1S/C23H16O6/c1-26-18-9-5-6-10-19(18)29-21-14-27-20-13-16(11-12-17(20)22(21)24)28-23(25)15-7-3-2-4-8-15/h2-14H,1H3
SMILES: COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4
Molecular Formula: C23H16O6
Molecular Weight: 388.375

3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate

CAS No.: 637751-26-9

Cat. No.: VC4366792

Molecular Formula: C23H16O6

Molecular Weight: 388.375

* For research use only. Not for human or veterinary use.

3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate - 637751-26-9

Specification

CAS No. 637751-26-9
Molecular Formula C23H16O6
Molecular Weight 388.375
IUPAC Name [3-(2-methoxyphenoxy)-4-oxochromen-7-yl] benzoate
Standard InChI InChI=1S/C23H16O6/c1-26-18-9-5-6-10-19(18)29-21-14-27-20-13-16(11-12-17(20)22(21)24)28-23(25)15-7-3-2-4-8-15/h2-14H,1H3
Standard InChI Key JWKFEXTUPVCQDS-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4

Introduction

3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate is a synthetic organic compound belonging to the class of flavonoids, specifically within the chromen-4-one derivatives. This compound is characterized by its unique molecular structure, which integrates a chromenone framework with methoxy and benzoate substituents. Its potential applications span various fields, including pharmacology and materials science.

Synthesis of 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate

The synthesis of this compound typically involves several steps that include the preparation of the chromen-4-one core and the introduction of the methoxyphenoxy group. The process may require careful control of reaction conditions, such as temperature and pH, to optimize yield and purity. Characterization of the synthesized compound is often performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure.

Synthetic Pathway Overview

  • Preparation of Chromen-4-one Core: This involves condensation reactions followed by cyclization.

  • Introduction of Methoxyphenoxy Group: Typically achieved through nucleophilic aromatic substitution reactions.

  • Esterification with Benzoic Acid Derivatives: To form the benzoate ester group.

Biological Activities and Research Findings

This compound is often studied in the context of its biological activities, particularly in ethnopharmacological research. While specific biological activities of 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate are not extensively documented, compounds within the chromen-4-one class are generally explored for their potential anti-inflammatory, antioxidant, and anticancer properties.

Potential Applications

  • Pharmacology: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

  • Materials Science: The unique molecular structure may offer interesting properties for material development.

Comparison with Similar Compounds

Similar compounds, such as 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate and 3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl benzoate, share similar structural features but differ in the position of the methoxy group or additional substituents like trifluoromethyl .

Structural Comparison

CompoundMolecular FormulaStructural Features
3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoateC23H20O5Chromen-4-one core with 2-methoxyphenoxy and benzoate groups
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoateC23H16O6Chromen-4-one core with 3-methoxyphenoxy and benzoate groups
3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl benzoateC24H15F3O6Chromen-4-one core with 4-methoxyphenoxy, trifluoromethyl, and benzoate groups

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